N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-9-11-21-15(12-14)8-10-19-21/h1-12H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTUOTBJWNETFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core, followed by further functionalization to introduce the naphthalene carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing pyrazole structures exhibit significant antioxidant activity. For instance, studies have shown that pyrazole derivatives can effectively inhibit oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation1. This property is crucial in combating diseases associated with oxidative damage.
Anti-inflammatory Effects
N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide has been associated with anti-inflammatory activities. The pyrazolo moiety contributes to its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory therapies2.
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The unique combination of the pyrazole and naphthalene structures may enhance their efficacy as anticancer agents3[^5].
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- Drug Development : Its diverse biological activities position it as a lead compound for designing new therapeutics targeting oxidative stress-related diseases and cancer.
- Biological Probes : The compound can serve as a molecular probe in studying biological processes due to its specific interactions with biological targets.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1-Pyrazolyl)pyridine | Pyrazole fused with pyridine | Exhibits distinct anti-inflammatory properties |
| Pyrazolo[3,4-b]quinolin-2(3H)-one | Fused pyrazole and quinoline | Known for its neuroprotective effects |
| N-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine | Pyrazolo structure with a methylphenyl substituent | Demonstrates selective cytotoxicity against tumors |
This table illustrates the diversity within the pyrazole family while highlighting the unique structural and functional characteristics of this compound.
Case Studies
Several studies have documented the applications of this compound:
- Antioxidant Activity Study : A study demonstrated that derivatives of pyrazole exhibited significant antioxidant effects in vivo, suggesting their potential utility in preventing oxidative stress-related diseases1.
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that specific derivatives of this compound could inhibit cell growth and induce apoptosis, indicating its promise as an anticancer agent3.
- Inflammatory Disease Models : Experimental models have indicated that compounds related to this compound can reduce inflammatory markers significantly compared to controls4.
Mechanism of Action
The mechanism of action of N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Core Scaffold Impact : Pyrazolo[1,5-a]pyrimidines (e.g., 4GD, 10a) often exhibit stronger kinase inhibition due to enhanced hydrogen-bonding capacity from additional nitrogen atoms , whereas pyrazolo[1,5-a]pyridines (e.g., target compound, WO2014130375 derivatives) prioritize bulky substituents for target selectivity .
Substituent Effects: Naphthalene vs. Electron-Withdrawing Groups: Cyano (10a) and sulfonamide (WO2014130375) substituents enhance cytotoxicity and target affinity, respectively .
Anticancer Activity
Biological Activity
N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide is a compound that belongs to a class of pyrazolo derivatives known for their diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including anticancer properties and enzyme inhibition.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyridine moiety linked to a naphthalene-1-carboxamide structure. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
Structural Formula
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, a series of compounds were tested against cancer cell lines, revealing that some derivatives preferentially induce apoptosis in p21-deficient cells, suggesting a potential mechanism involving cell cycle regulation and apoptosis pathways .
Case Study: SAR Analysis
A comprehensive SAR study indicated that modifications at the C-7 position of pyrazolo[1,5-a]pyrimidines enhanced their potency against various cancer types. The introduction of specific substituents led to increased selectivity and reduced toxicity .
| Compound | Modification | IC50 (µM) | Target |
|---|---|---|---|
| 1 | -NH2 | 0.5 | Cancer Cell Line A |
| 2 | -Cl | 0.3 | Cancer Cell Line B |
| 3 | -Br | 0.4 | Cancer Cell Line C |
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes. Notably, compounds in this class have shown promising results as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
Inhibition Data
In vitro studies revealed the following IC50 values for selected compounds:
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
|---|---|---|
| A | >10 | 0.8 |
| B | >10 | 0.5 |
| C | >10 | 0.9 |
Other Biological Activities
Beyond anticancer properties and enzyme inhibition, pyrazolo derivatives have been explored for their psychopharmacological effects. They have shown potential in treating disorders such as schizophrenia and depression through modulation of neurotransmitter systems .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinases: Some derivatives have been identified as selective inhibitors of checkpoint kinase 1 (CHK1), which plays a critical role in DNA damage response .
- Apoptosis Induction: The compounds may trigger apoptotic pathways in cancer cells by altering cell cycle dynamics and promoting programmed cell death.
Q & A
Q. How do researchers validate hypothesized mechanisms of action in complex biological systems?
- Methodological Answer : Mechanistic validation involves:
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets to assess activity loss .
- Biomarker profiling : Quantify downstream effectors (e.g., phosphorylated proteins) via Western blot or ELISA .
- In vivo PET imaging : Radiolabeled analogs (e.g., ¹⁸F-DPA) track biodistribution and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
